molecular formula C24H31N5O3 B2615291 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide CAS No. 1797091-67-8

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide

Cat. No.: B2615291
CAS No.: 1797091-67-8
M. Wt: 437.544
InChI Key: XAEVBTWSHQDZPJ-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of indole, pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole-Pyrimidine Intermediate: This step involves the coupling of an indole derivative with a pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Piperidine Moiety: The intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or amide bond formation.

    Addition of the Diethoxyethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and piperidine moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide
  • 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide

Uniqueness

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide is unique due to the presence of the diethoxyethyl group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-3-31-23(32-4-2)16-25-24(30)19-9-12-28(13-10-19)21-15-22(27-17-26-21)29-14-11-18-7-5-6-8-20(18)29/h5-8,11,14-15,17,19,23H,3-4,9-10,12-13,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVBTWSHQDZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CCN(CC1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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